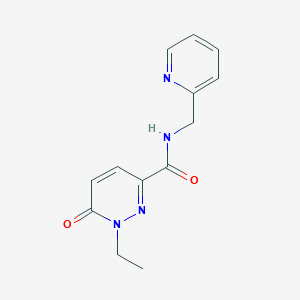

1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-2-17-12(18)7-6-11(16-17)13(19)15-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULWBUUTJFYTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound with potential therapeutic applications. Its structure incorporates a pyridazine core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Compound Type | Cancer Cell Lines | IC50 Values (µM) |

|---|---|---|

| Pyridazine Derivatives | HeLa (cervical) | 0.55 |

| HCT116 (colon) | 0.87 | |

| A375 (melanoma) | 1.7 |

These values suggest that the compound may possess similar or enhanced efficacy against specific cancer types.

The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways involved in cancer cell survival and proliferation. For example:

- Inhibition of Kinases : Some studies have highlighted the role of pyridazine derivatives in inhibiting receptor tyrosine kinases (RTKs), which are critical in cancer progression.

- Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various pyridazine derivatives on breast, colon, and lung cancer cell lines. The results indicated that modifications to the pyridazine structure significantly influenced biological activity, with certain derivatives exhibiting IC50 values as low as 0.55 µM against HeLa cells .

- Selectivity Profiles : Another research effort focused on structural modifications to enhance selectivity towards specific kinases involved in tumor growth. The findings revealed that certain modifications could improve selectivity for CDK2 over CDK9 by up to 265-fold, suggesting potential for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Pyridazinone derivatives exhibit diverse biological activities based on substituent modifications. Below is a comparative analysis of structurally related compounds:

*Estimated based on structural similarity.

Key Insights:

Substituent Effects on Bioactivity :

- The 3-Fluoro-4-MeO-benzyl group in Compound 20 () contributes to proteasome inhibition, likely due to enhanced electron-withdrawing effects and steric bulk.

- The pyridin-2-ylmethyl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., 3-phenylpropyl in ), while enabling π-π stacking or hydrogen bonding.

Synthesis Efficiency: Moderate yields (~55%) are common in pyridazinone synthesis (Evidences 1, 3), suggesting challenges in purification or reaction optimization.

Physicochemical Properties: Ethyl vs. Heteroaromatic vs. Aliphatic Amides: The pyridin-2-ylmethyl group (target) offers polar interactions absent in aliphatic analogs (), impacting target selectivity.

Electronic Effects :

- Electron-withdrawing groups (e.g., sulfonamide in ) increase acidity, while methoxy groups () enhance electron density, altering binding affinity.

Research Findings and Data

Structural Insights from Crystallography:

- The Cambridge Structural Database (CSD) () and SHELX software () enable precise determination of pyridazinone conformations. For example, the pyridin-2-ylmethyl group in the target compound likely adopts a planar geometry, optimizing interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Step 1 : Formation of the dihydropyridazine core via cyclization of precursor intermediates (e.g., β-keto esters or hydrazines).

- Step 2 : Introduction of the ethyl group at position 1 using alkylation reagents (e.g., ethyl iodide) under basic conditions.

- Step 3 : Coupling the pyridin-2-ylmethylamine via carboxamide bond formation using coupling agents like EDCI/HOBt .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via H/C NMR .

Q. How is the molecular structure of this compound characterized in academic research?

- Methodology : X-ray crystallography (e.g., SHELX suite for refinement) resolves bond lengths, angles, and torsion angles, confirming the dihydropyridazine core and substituent orientations .

- Key Data : Crystallographic parameters (space group, unit cell dimensions) and hydrogen-bonding networks are critical for understanding solid-state interactions .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition : Assays targeting kinases, proteases, or oxidoreductases (e.g., fluorescence-based or colorimetric assays).

- Cellular Models : Cytotoxicity screening in cancer cell lines (e.g., IC determination via MTT assays) .

- Validation : Dose-response curves and selectivity profiling against related enzymes/off-targets are essential .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridin-2-ylmethyl vs. benzyl groups) influence bioactivity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with varying substituents and test in parallel assays (e.g., IC shifts in kinase inhibition).

- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding modes and steric/electronic effects of substituents .

- Contradictions : Pyridine-containing analogs may show higher solubility but reduced membrane permeability compared to benzyl derivatives .

Q. What experimental challenges arise in resolving crystallographic data for this compound?

- Methodology :

- Crystal Growth : Optimize solvent systems (e.g., ethyl acetate/ethanol mixtures) to obtain diffraction-quality crystals .

- Refinement : Use SHELXL for handling disorder in flexible groups (e.g., ethyl or pyridinylmethyl chains) .

Q. How can conflicting bioactivity data from different assay conditions be reconciled?

- Methodology :

- Parameter Optimization : Test pH, temperature, and co-solvent effects on assay reproducibility (e.g., DMSO concentration in cellular assays).

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiles .

- Case Study : Discrepancies in IC values may arise from compound aggregation or redox activity in certain buffers .

Q. What strategies improve the stability of the dihydropyridazine core under physiological conditions?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 6-oxo position to enhance metabolic stability.

- Formulation Studies : Use cyclodextrins or liposomal encapsulation to mitigate hydrolysis in aqueous media .

- Data Limitation : Stability in serum (e.g., t in human plasma) must be empirically determined due to variability in esterase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.